molecular formula C8H12O3 B1624307 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one CAS No. 72324-46-0

6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one

Cat. No. B1624307
CAS RN: 72324-46-0
M. Wt: 156.18 g/mol
InChI Key: BHYAGWPOZQFMQF-UHFFFAOYSA-N
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Description

“6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol.


Synthesis Analysis

The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which includes “6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one”, from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The linear formula of “6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one” is C8H12O3 .

Scientific Research Applications

  • Alkylation and Acylation

    • Field : Organic Chemistry
    • Application : Meldrum’s acid is used in alkylation and acylation reactions .
    • Method : The compound can easily lose a hydrogen ion from the methylene in the ring, which creates a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen .
    • Results : The resulting anion is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of -1/2 .
  • Synthesis of Ketenes

    • Field : Organic Chemistry
    • Application : Meldrum’s acid is used in the synthesis of ketenes .
  • Acetoacetylation of Aliphatic and Aromatic Alcohols, Amines, and Thiols

    • Field : Organic Chemistry
    • Application : 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a related compound, was used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols .
  • Synthesis of Functionalized Benzo[1,3]dioxin-4-ones

    • Field : Organic Chemistry
    • Application : Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described .
    • Method : The reaction is mediated by CuI and NaHCO3 in acetonitrile .
  • Acetoacetylation of Aliphatic and Aromatic Alcohols, Amines, and Thiols

    • Field : Organic Chemistry
    • Application : 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a related compound, was used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols .
  • Preparation of N-alkenyl acetoacetamides
    • Field : Organic Chemistry
    • Application : 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a related compound, was used in the preparation of N-alkenyl acetoacetamides .

Safety And Hazards

The safety information for “6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one” can be found in the Safety Data Sheets (SDS) .

properties

IUPAC Name

6-ethyl-2,2-dimethyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-6-5-7(9)11-8(2,3)10-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYAGWPOZQFMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449123
Record name 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one

CAS RN

72324-46-0
Record name 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Reactant of Route 2
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6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Reactant of Route 3
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Reactant of Route 4
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Reactant of Route 5
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Reactant of Route 6
6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one

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